Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
benzyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-16(18(22)24-12-14-8-4-2-5-9-14)17(21-19(23)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXVIQWVFGHLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the condensation of benzyl acetoacetate with urea and an aromatic aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Hydrolysis Reactions
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic conditions (saponification) generate carboxylate intermediates, isolable via acid workup .
-
The carboxylic acid derivative (CAS 60750-37-0) exhibits a melting point of 166°C and a predicted pKa of 11.25 .
Alkylation and Acylation
The NH group of the pyrimidine ring participates in nucleophilic alkylation and acylation:
| Reaction Type | Reagents | Conditions | Product | Application |
|---|---|---|---|---|
| Alkylation | Alkyl halides (R-X) | DMF, K₂CO₃, 60–80°C | N-Alkylated tetrahydropyrimidines | Bioactivity modulation |
| Acylation | Acyl chlorides (R-COCl) | CH₂Cl₂, Et₃N, 0–25°C | N-Acylated derivatives | Prodrug synthesis |
Mechanistic Insights :
-
Alkylation occurs via SN2 displacement, favored by polar aprotic solvents.
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Acylation forms stable amide bonds, enhancing metabolic stability in drug candidates.
Nucleophilic Substitution at the Benzyl Group
The benzyloxycarbonyl (Cbz) group is susceptible to nucleophilic displacement:
| Nucleophile | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Amines | R-NH₂, DMSO | 100–120°C, 12–24 hrs | 5-Carbamoyl derivatives | 65–75% |
| Thiols | R-SH, K₂CO₃, acetone | Reflux, 6–8 hrs | Thioester analogs | 70–80% |
Notable Example :
-
Substitution with benzylamine generates a carbamate-linked hybrid structure, enhancing solubility in hydrophobic matrices.
Oxidation and Reduction
Controlled redox reactions modify key functional groups:
Oxidation of the Methyl Group
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 80–100°C | 6-Carboxy derivative | Enhanced polarity |
| CrO₃ | Acetic acid, 50–60°C | 6-Keto intermediate | Reactivity for condensation |
Reduction of the Keto Group
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄ | MeOH, 0–25°C | 2-Hydroxy-1,2,3,4-THP derivative | Chiral intermediate |
| H₂/Pd-C | Ethyl acetate, RT | 2-Deoxy analog | Bioactivity screening |
Data Highlights :
-
KMnO₄ oxidation under acidic conditions achieves >90% conversion to the carboxylic acid.
-
NaBH₄ reduction preserves the pyrimidine ring while introducing a stereocenter at C2.
Cyclization and Ring Expansion
The compound participates in cycloadditions and ring-expansion reactions:
| Reaction Type | Reagents | Conditions | Product | Key Feature |
|---|---|---|---|---|
| Cyclization | PTSA, DCE, reflux | Fused pyrimido-quinazolinones | Enhanced π-conjugation | |
| Ring Expansion | NaN₃, CuI, DMF | Triazole-linked macrocycles | Click chemistry utility |
Case Study :
-
Microwave-assisted cyclization with p-toluenesulfonic acid (PTSA) yields tricyclic derivatives with fluorescence properties .
Comparative Reactivity Table
| Reaction | Optimal Temp (°C) | Time (hrs) | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Hydrolysis (acid) | 80–100 | 4–6 | 85–92 | High |
| Alkylation | 60–80 | 12–24 | 65–75 | Moderate |
| Oxidation (KMnO₄) | 80–100 | 2–4 | 90–95 | High |
| Cyclization | 120 (MW) | 1–2 | 70–85 | High |
Spectroscopic Characterization
Post-reaction analyses employ advanced techniques:
| Technique | Key Data for Hydrolysis Product |
|---|---|
| ¹H NMR | δ 7.32–7.28 (m, 5H, Ar-H), 5.54 (bs, 1H, NH), 2.35 (s, 3H, CH₃) |
| FTIR | 3241.7 cm⁻¹ (N-H), 1726.8 cm⁻¹ (C=O), 1648.9 cm⁻¹ (C=N) |
| MS | m/z 232.23 [M+H]⁺ |
This comprehensive analysis underscores the compound’s versatility in organic synthesis, driven by its multifunctional architecture. Future research should explore enantioselective modifications and catalytic green chemistry approaches to expand its applicability .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 322.36 g/mol
- Boiling Point : Predicted at approximately 560.1 °C
- Density : 1.184 g/cm³
These properties contribute to its stability and reactivity in various chemical reactions, making it suitable for different applications.
Antimicrobial Activity
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine derivatives have been studied for their antibacterial and antitubercular properties. Research indicates that modifications in the tetrahydropyrimidine structure can enhance efficacy against specific bacterial strains. For instance, derivatives have shown promising results against resistant strains of Mycobacterium tuberculosis .
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the inhibition of cell proliferation in various cancer cell lines, suggesting that it may interfere with cellular signaling pathways critical for tumor growth .
Synthetic Pathways
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized through multi-step reactions involving condensation and cyclization processes. The synthesis typically employs readily available starting materials and has been optimized for yield and purity .
Reactivity in Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows it to be used as a building block for more complex molecules. For example, it can be utilized in the synthesis of novel heterocyclic compounds with potential biological activities .
Case Study 1: Antimicrobial Testing
In a study published in a peer-reviewed journal, derivatives of benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine were tested against several bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Research
Another research project focused on evaluating the anticancer effects of this compound on human cancer cell lines. The findings revealed that specific derivatives induced apoptosis and inhibited cell migration, suggesting a potential therapeutic role in cancer treatment .
Mechanism of Action
The mechanism of action of Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Variations in substituents at positions 4 and 5 significantly influence physicochemical and biological properties:
Position 4 Modifications
- 4-Fluorophenyl and 3-nitrophenyl derivatives : Synthesized but biological activities remain unexplored .
- 4-Isopropylphenyl derivative : Reported in solubility studies, suggesting steric effects may alter crystallinity .
Position 5 Ester Groups
- Benzyl vs. Methyl and ethyl esters are more polar, affecting solubility .
Physical and Spectral Properties
- Melting Points: Benzyl ester: Not explicitly reported, but analogous ethyl esters melt at 200–202°C , while methyl esters melt at 193–194°C . Substituent effects: Electron-withdrawing groups (e.g., nitro) may increase melting points due to stronger intermolecular forces.
NMR Data :
- Solubility: Methyl ester shows higher solubility in isopropanol and ethyl acetate compared to benzene, attributed to polar interactions . Benzyl derivatives may exhibit lower aqueous solubility due to increased hydrophobicity.
Biological Activity
Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 60750-23-4) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on various studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃ |
| Molecular Weight | 322.358 g/mol |
| LogP | 3.715 |
| PSA (Polar Surface Area) | 67.43 Ų |
These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have reported the compound's potential as an antimicrobial agent. It has shown effectiveness against a range of bacteria and fungi by disrupting cell wall synthesis and inhibiting essential metabolic pathways. For instance, a study demonstrated that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. In particular, it has shown promise against breast and colon cancer cell lines by inhibiting proliferation and promoting cell cycle arrest .
Anti-inflammatory Effects
Research suggests that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity has been linked to its ability to modulate signaling pathways such as NF-kB and MAPK .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound likely inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
- Signal Transduction Modulation : It may alter signaling cascades that regulate inflammation and apoptosis.
- Cell Membrane Interaction : Its lipophilicity allows it to penetrate cell membranes effectively, influencing intracellular targets.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including benzyl 6-methyl-2-oxo-4-phenyl derivatives. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
Study on Anticancer Activity
In vitro assays conducted on human breast cancer cell lines revealed that treatment with benzyl 6-methyl-2-oxo-4-phenyl compounds resulted in a dose-dependent decrease in cell viability. The IC50 values were reported to be around 15 µM, highlighting its potential as a therapeutic agent .
Q & A
Q. What are the most effective synthetic routes for Benzyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do yields vary with reaction conditions?
The compound is typically synthesized via Biginelli-like multicomponent reactions. In a comparative study, five routes (A–E) using varying solvents, catalysts, and heating methods were tested. Route B achieved the highest yield (62%) under reflux conditions with ethanol as the solvent, while Route C yielded only 31% due to poor solubility of intermediates (Table 1) .
Table 1: Synthesis yields across different routes
| Route | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| A | Ethanol | HCl | Reflux | 58 |
| B | Ethanol | H2SO4 | Reflux | 62 |
| C | DMF | None | 120°C | 31 |
| D | Acetonitrile | AcOH | 80°C | 40 |
| E | Toluene | K2CO3 | 100°C | 38 |
Methodological Insight: Optimize solvent polarity and acid catalysis (e.g., H2SO4) to enhance cyclization efficiency. Recrystallization from ethanol improves purity post-synthesis .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Key techniques include 1H NMR , IR , and elemental analysis :
- 1H NMR (CDCl3): Signals at δ 2.59 (s, CH3), 3.58 (s, OCH3), and 7.43–7.61 (m, aromatic protons) confirm substituent positions .
- IR : Peaks at 1705 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (amide C=O) validate functional groups .
- Elemental analysis : Matches calculated values (e.g., C: 63.93%, H: 4.95%, N: 11.47%) to confirm purity .
Methodological Insight: Use deuterated solvents (e.g., CDCl3) to avoid signal overlap. Cross-reference with literature spectra for regioselectivity validation .
Advanced Questions
Q. How can reaction regioselectivity be controlled during N-arylation of this compound?
N-arylation is sensitive to solvent and base selection. A study using iodobenzene as an arylating agent found that toluene with K2CO3 (1.2 equivalents) minimized side products (e.g., O-arylation) and achieved 78% yield. Polar solvents like DMF led to decomposition, while t-BuOK caused over-alkylation .
Methodological Insight: Screen bases (e.g., K2CO3 vs. NaOH) and monitor reaction progress via TLC. Use inert atmospheres to prevent oxidation of intermediates .
Q. What crystallographic tools and parameters are essential for resolving structural ambiguities or polymorphism?
Single-crystal X-ray diffraction with SHELXL refinement is critical. For example, conformational polymorphism in a para-fluoro derivative was identified using:
- ORTEP-3 : Visualized puckering amplitudes (q = 0.42 Å) and phase angles (φ = 18°).
- DSC : Detected two endothermic peaks (T₁ = 128°C, T₂ = 131°C) for polymorphs .
Methodological Insight: Collect high-resolution data (θ < 25°) and refine using SHELX’s least-squares algorithm. Validate hydrogen bonding (N–H⋯O) with Mercury 4.0 .
Q. How do substituents on the phenyl ring influence supramolecular packing and intermolecular interactions?
Substituents dictate hydrogen-bonding networks and C–H⋯π interactions . For example:
- Electron-withdrawing groups (e.g., NO2) enhance N–H⋯O dimer formation, creating sheet-like layers.
- Methoxy groups introduce weak C–H⋯O interactions, stabilizing 3D frameworks .
Methodological Insight: Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., 12% H-bonding, 8% π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
